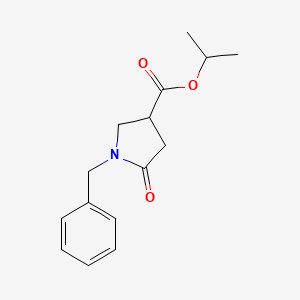
methyl N-(4-ethoxyphenyl)carbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl N-(4-ethoxyphenyl)carbamodithioate is a chemical compound with the molecular formula C10H13NOS2 and a molecular weight of 227.351 g/mol . This compound is known for its unique structure, which includes a carbanilic acid core with dithio and p-ethoxy substituents, and a methyl ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(4-ethoxyphenyl)carbamodithioate typically involves the esterification of carbanilic acid derivatives. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst . For this compound, the specific reaction involves the use of dithio-p-ethoxy carbanilic acid and methanol, catalyzed by sulfuric acid or tosic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain optimal reaction conditions and yield. The use of automated systems ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
methyl N-(4-ethoxyphenyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dithio group into sulfoxide or sulfone derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
methyl N-(4-ethoxyphenyl)carbamodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl N-(4-ethoxyphenyl)carbamodithioate involves its interaction with specific molecular targets. The dithio group can form strong interactions with metal ions, making it useful in chelation therapy. The ester group can undergo hydrolysis to release the active carbanilic acid derivative, which can interact with various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- P-methoxy carbanilic acid, methyl ester : Similar structure but with a methoxy group instead of a dithio group.
- Carbanilic acid, ethyl ester : Similar ester functionality but with an ethyl group instead of a methyl group.
Uniqueness
methyl N-(4-ethoxyphenyl)carbamodithioate is unique due to the presence of both dithio and p-ethoxy substituents, which impart distinct chemical and biological properties
Propiedades
Número CAS |
13037-23-5 |
|---|---|
Fórmula molecular |
C10H13NOS2 |
Peso molecular |
227.4 g/mol |
Nombre IUPAC |
methyl N-(4-ethoxyphenyl)carbamodithioate |
InChI |
InChI=1S/C10H13NOS2/c1-3-12-9-6-4-8(5-7-9)11-10(13)14-2/h4-7H,3H2,1-2H3,(H,11,13) |
Clave InChI |
LMRCFYUILLMSDJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=S)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



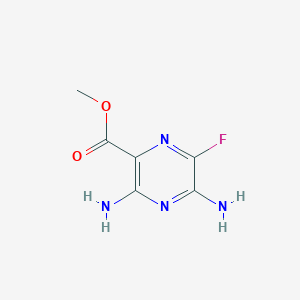
![3-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1,2,4-triazol-1-yl)propyl]-4-oxo-quinazoline-7-carboxamide](/img/structure/B8272387.png)

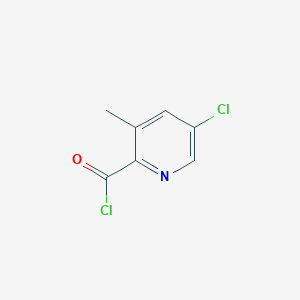



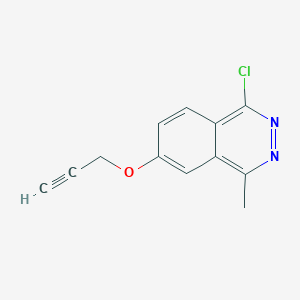
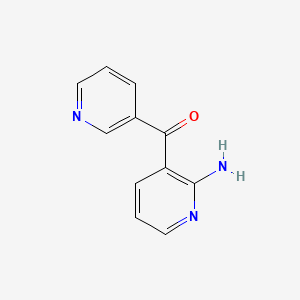
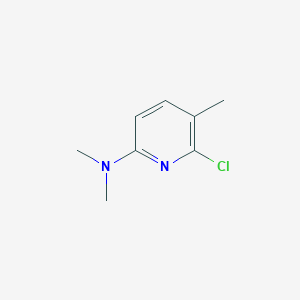

![3-[1-(Benzyloxycarbonyl)indol-3-yl]-1-chloropropan-2-one](/img/structure/B8272454.png)
